molecular formula C31H37NO5 B12785736 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate CAS No. 119103-91-2

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate

Cat. No.: B12785736
CAS No.: 119103-91-2
M. Wt: 503.6 g/mol
InChI Key: RPVFYOVVBJJZBW-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate is a complex organic compound with the molecular formula C31H37NO5 and a molecular weight of 503.6292 g/mol . This compound is known for its unique structure, which combines benzophenone and benzoate moieties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone 4-((2-ethylhexyl)(methyl)amino)benzoate can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Nitro and halogenated derivatives of the original compound.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. The benzophenone moiety absorbs UV light, preventing it from penetrating deeper into materials or skin. This absorption leads to the excitation of electrons, which then dissipate energy as heat, thereby protecting the underlying material or skin from UV damage .

Properties

CAS No.

119103-91-2

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

2-(4-benzoyl-3-hydroxyphenoxy)ethyl 4-[2-ethylhexyl(methyl)amino]benzoate

InChI

InChI=1S/C31H37NO5/c1-4-6-10-23(5-2)22-32(3)26-15-13-25(14-16-26)31(35)37-20-19-36-27-17-18-28(29(33)21-27)30(34)24-11-8-7-9-12-24/h7-9,11-18,21,23,33H,4-6,10,19-20,22H2,1-3H3

InChI Key

RPVFYOVVBJJZBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(C)C1=CC=C(C=C1)C(=O)OCCOC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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